molecular formula C13H10Cl2INO B2738715 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide CAS No. 246022-02-6

1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide

Cat. No.: B2738715
CAS No.: 246022-02-6
M. Wt: 394.03
InChI Key: IJFTWPRXUNVZTR-UHFFFAOYSA-M
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Description

1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide (CAS: 7383-74-6) is a pyridinium-based ionic compound characterized by a 2,4-dichlorophenyl ketone group linked to a pyridinium ring via an ethylene chain, with iodide as the counterion .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-pyridin-1-ium-1-ylethanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2NO.HI/c14-10-4-5-11(12(15)8-10)13(17)9-16-6-2-1-3-7-16;/h1-8H,9H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFTWPRXUNVZTR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide typically involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: Acetonitrile or ethanol

    Temperature: Room temperature to reflux

    Catalyst: Iodine or other halogen sources

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide ion and α-keto group enable diverse substitution pathways:

Reaction Type Conditions Products Key Observations
SN2 Displacement Polar aprotic solvents (DMF, DMSO)Substituted pyridinium saltsIodide replaced by amines, thiols, or cyanide.
Aromatic Electrophilic Substitution HNO₃/H₂SO₄, FeCl₃/Lewis acidsHalogenated or nitrated phenyl derivativesCl groups direct substitution to para/meta positions .

Example : Reaction with sodium methoxide in methanol replaces iodide with methoxy groups, forming 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]pyridinium methoxide.

Cyclization and Heterocycle Formation

The oxoethyl bridge participates in cyclization reactions to form fused heterocycles:

Reaction Conditions Product Mechanism
Imidazo[1,2-a]pyridine Formation Reflux with 2-aminopyridine in DMFImidazo[1,2-a]pyridine derivativesNucleophilic attack by amine on α-carbon, followed by cyclization .
Pyrrole Synthesis I₂/K₂CO₃ in DCE/H₂O at 80°C2-FormylpyrrolesI₂-mediated ring-opening and intramolecular nucleophilic addition .

Notable Example : Cyclization with 2-aminopyridine yields imidazo[1,2-a]pyridines, a scaffold with acetylcholinesterase inhibition activity (IC₅₀ ~79 µM) .

Oxidation-Reduction Pathways

The oxoethyl group and pyridinium ring undergo redox transformations:

Reaction Conditions Product Outcome
Ketone Reduction NaBH₄ or LiAlH₄ in THFSecondary alcohol derivativesOxoethyl group reduced to -CH₂OH.
Pyridinium Ring Reduction H₂/Pd-C in ethanolPiperidine analogsAromaticity loss forms saturated ring.

Ring-Opening Reactions

The pyridinium ring undergoes cleavage under basic or nucleophilic conditions:

Reagent Conditions Product Mechanism
Aqueous NaOH Reflux in H₂O/EtOH2-(2,4-Dichlorophenyl)acetamideHydrolysis of the oxoethyl bridge .
Ammonia 80°C in DMFPyridine and dichlorophenyl acetamideNucleophilic attack at the α-carbon .

Mechanistic Insights from Docking Studies

Molecular docking reveals:

  • π-π Interactions : The pyridinium ring binds to Trp84 in AChE’s catalytic site .

  • Halogen Bonding : Dichlorophenyl groups form Cl···O interactions with BChE’s acyl pocket .

Scientific Research Applications

Chemistry

  • Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions. Its ability to participate in oxidation, reduction, and substitution reactions makes it valuable for creating more complex molecules.
  • Precursor for Complex Molecules : It is used as a building block for synthesizing other chemical entities, particularly in the development of new materials and specialty chemicals .

Biology

  • Antimicrobial Activity : Research indicates that 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various fungi and bacteria, making it a candidate for antifungal agents .
  • Mechanism of Action : The compound's mechanism involves binding to enzymes or receptors, potentially altering their activity and affecting cellular processes. This interaction can lead to inhibition of pathogen growth or modulation of biological pathways.

Medicine

  • Therapeutic Potential : Investigations into the compound's therapeutic effects suggest it may have applications in drug development, particularly as a lead compound for antifungal medications. Its efficacy against resistant strains of fungi positions it as a promising candidate in medicinal chemistry .
  • Case Studies : In one study, derivatives of this compound were synthesized and tested for antifungal activity against several strains, demonstrating higher potency compared to standard antifungal drugs like Ketoconazole and Bifonazole. The results indicated that certain derivatives exhibited up to 209 times stronger inhibitory effects against specific fungi .

Industry

  • Agrochemicals : The compound is also explored for its potential use in agrochemicals. Its biological activity suggests applications in pest control formulations where antifungal properties are needed.
  • Specialty Chemicals Production : In industrial settings, it serves as an intermediate in the synthesis of specialty chemicals, enhancing production efficiency through its reactivity and functional groups .

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Pyridinium Derivatives

Structural and Functional Group Variations

The compound’s key structural feature is the 2,4-dichlorophenyl-2-oxoethyl moiety. Below is a comparative analysis of analogs with modifications to the aryl group, heterocyclic substituents, or functional appendages:

Table 1: Structural Comparison of Pyridinium Derivatives
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Properties Reference
1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridinium iodide 4-Nitrophenyl instead of 2,4-dichlorophenyl C₁₃H₁₁IN₂O₃ 370.15 Photoactive dye precursors
1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide 3-Nitrophenyl substitution C₁₃H₁₁IN₂O₃ 370.15 Similar to above; regiochemical variation
1-[2-(3-Bromo-2-thienyl)-2-oxoethyl]pyridinium iodide Thienyl ring replaces phenyl; bromo substitution C₁₁H₉BrINOS 410.07 Unspecified (likely materials research)
1-(2-(4-Cyanophenylamino)-2-oxoethyl)-4-(hydroxyimino)methylpyridinium chloride Cyanophenylamino group; oxime functionality C₁₅H₁₄ClN₃O₂ 307.75 Acetylcholinesterase reactivator
BPHP (Bromophenyl-based ionic liquid) 4-Bromophenyl and bis-pyridine structure C₂₄H₂₀Br₂N₄O₂⁺ 582.16 Anticorrosive agent
Key Observations :
  • Material Science Applications: Bromophenyl-based ionic liquids (e.g., BPHP) demonstrate superior anticorrosive performance due to their larger molecular size and bifunctional adsorption capabilities, unlike the simpler monopyridinium structure of the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridinium iodide BPHP Ionic Liquid
Solubility Likely polar aprotic solvents (DMF, acetonitrile) Similar to dichlorophenyl analog Soluble in DMSO, methanol
Thermal Stability High (due to Cl substituents) Moderate (nitro group may reduce stability) High (tetrafluoroborate)
Electronic Effects Strong electron-withdrawing (Cl) Stronger electron-withdrawing (NO₂) Moderate (Br)

Biological Activity

1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide (CAS Number: 246022-02-6) is a pyridinium derivative notable for its potential biological activities, particularly in antimicrobial and therapeutic applications. This compound features a unique structure that contributes to its interaction with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide is C13H10Cl2NOIC_{13}H_{10}Cl_{2}NOI, with a molecular weight of approximately 394.03 g/mol. The compound's structure includes a pyridinium ion linked to a 2,4-dichlorophenyl group through an oxoethyl bridge, which enhances its biological activity through specific interactions with cellular components .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or altering enzyme conformation, thereby modulating various biochemical pathways. Additionally, the presence of the iodide ion in the structure may enhance solubility and reactivity, potentially increasing its efficacy against certain biological targets.

Antimicrobial Properties

Research indicates that 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and interfering with metabolic processes within the pathogens.

Table 1: Antimicrobial Activity of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium Iodide

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Therapeutic Applications

The compound has also been investigated for its potential therapeutic effects, particularly in the context of diabetes-related complications. Research suggests that it may exhibit advanced glycation end products (AGE) breaking activity, which is crucial for managing diabetic complications such as nephropathy and retinopathy .

Case Study: AGE Breaking Activity
A study demonstrated that treatment with 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide led to a significant reduction in AGE levels in diabetic animal models. This suggests its potential as a therapeutic agent for managing diabetes-related vascular complications.

Comparative Analysis

In comparison to similar compounds such as 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium chloride and bromide, the iodide variant shows enhanced biological activity due to the unique properties imparted by the iodide ion. The differences in halogen atoms influence solubility and reactivity profiles, which are critical for biological interactions.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAGE Breaking Activity
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodideHighSignificant
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium chlorideModerateLow
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium bromideModerateLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]pyridinium iodide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution or alkylation of pyridine with 2-(2,4-dichlorophenyl)-2-oxoethyl iodide. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature (40–60°C), and stoichiometric ratios. Monitoring via TLC or HPLC ensures completion . Purification may involve recrystallization from ethanol/water mixtures to isolate the iodide salt. Yield optimization requires careful control of moisture, as hygroscopic intermediates can degrade .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Answer :

  • NMR : 1H^1H NMR confirms the pyridinium ring (δ 8.5–9.5 ppm) and the 2,4-dichlorophenyl group (δ 7.2–7.8 ppm). 13C^{13}C NMR identifies carbonyl (C=O, ~190 ppm) and aromatic carbons .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 1550–1600 cm1^{-1} (pyridinium ring vibrations) .
  • Mass Spectrometry : ESI-MS in positive mode shows the molecular ion [M-I]+^+, with isotopic patterns reflecting chlorine atoms .

Q. What safety protocols are essential during handling and storage?

  • Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Store in airtight containers under inert gas (N2_2) to prevent iodide oxidation. Avoid contact with strong acids/bases to prevent decomposition . Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

  • Answer : Single-crystal XRD reveals planar pyridinium and dichlorophenyl moieties stabilized by π-π stacking. The iodide counterion participates in weak C–H···I hydrogen bonds, influencing solubility and solid-state stability. Distortions in the oxoethyl linker may affect conformational flexibility in solution .

Q. What mechanistic insights explain its potential biological activity, particularly in pesticide or antimicrobial applications?

  • Answer : Structural analogs (e.g., imidazole derivatives) inhibit fungal cytochrome P450 enzymes via coordination to heme iron. The 2,4-dichlorophenyl group enhances lipophilicity, aiding membrane penetration. Pyridinium cations may disrupt microbial cell walls through electrostatic interactions . Computational docking studies (e.g., AutoDock) can predict binding affinities to target proteins .

Q. How can researchers resolve contradictions in reported toxicity or environmental impact data?

  • Answer : Discrepancies arise from varying test models (e.g., bacterial vs. mammalian cells) or undefined impurities. Conduct:

  • QSAR modeling to predict ecotoxicity endpoints.
  • Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity .
  • HPLC-MS to verify compound purity (>98%) before testing .

Q. What strategies improve the compound’s stability under physiological or environmental conditions?

  • Answer :

  • Microencapsulation : Use liposomes or cyclodextrins to shield the pyridinium group from hydrolysis.
  • Derivatization : Replace the iodide with less labile anions (e.g., tosylate) or modify the oxoethyl group to reduce electrophilicity .
  • pH Buffering : Stabilize in slightly acidic conditions (pH 5–6) to minimize degradation .

Methodological Considerations

Q. How can researchers design experiments to study its degradation pathways?

  • Answer :

  • Forced Degradation Studies : Expose to heat (60°C), UV light, or oxidative agents (H2 _2O2_2). Monitor via LC-MS to identify breakdown products (e.g., dehalogenated species or pyridine derivatives) .
  • Isotopic Labeling : Use 13C^{13}C-labeled oxoethyl groups to trace metabolic pathways in environmental samples .

Q. What computational tools are suitable for modeling its electronic properties and reactivity?

  • Answer :

  • DFT Calculations : Gaussian or ORCA software to map HOMO/LUMO orbitals, predicting sites for nucleophilic/electrophilic attack.
  • Molecular Dynamics : GROMACS to simulate solvation effects and conformational changes .

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